Moxonidine-13C,d3
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Overview
Description
Moxonidine-13C,d3 is a labeled analogue of Moxonidine, which is a selective agonist at the imidazoline receptor subtype 1 (I1). This compound is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of Moxonidine. The labeling with carbon-13 and deuterium allows for precise tracking and analysis in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Moxonidine-13C,d3 involves the incorporation of carbon-13 and deuterium into the Moxonidine molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of the core structure of Moxonidine.
Incorporation of Isotopes: Carbon-13 and deuterium are introduced into the molecule through specific chemical reactions. This often involves the use of labeled reagents and catalysts.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and labeled reagents are used.
Optimization of Reaction Conditions: Reaction conditions are optimized for maximum yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Moxonidine-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to study the behavior of the compound under reducing conditions.
Substitution: Substitution reactions are used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogues .
Scientific Research Applications
Moxonidine-13C,d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the distribution and metabolism of Moxonidine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Moxonidine.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
Moxonidine-13C,d3 exerts its effects by selectively binding to the imidazoline receptor subtype 1 (I1). This binding leads to a decrease in sympathetic nervous system activity, resulting in reduced blood pressure. The molecular targets include the rostral ventro-lateral pressor and ventromedial depressor areas of the medulla oblongata .
Comparison with Similar Compounds
Similar Compounds
Clonidine: Another imidazoline receptor agonist but with less selectivity for the I1 receptor.
Rilmenidine: Similar to Moxonidine but with different pharmacokinetic properties.
Guanfacine: An alpha-2 adrenergic receptor agonist with some overlap in mechanism but different clinical applications.
Uniqueness
Moxonidine-13C,d3 is unique due to its isotopic labeling, which allows for precise tracking in research studies. This makes it particularly valuable in pharmacokinetic and metabolic research, providing insights that are not possible with non-labeled analogues .
Properties
Molecular Formula |
C9H12ClN5O |
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Molecular Weight |
245.69 g/mol |
IUPAC Name |
4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl-6-(trideuterio(113C)methoxy)pyrimidin-5-amine |
InChI |
InChI=1S/C9H12ClN5O/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9/h3-4H2,1-2H3,(H2,11,12,15)/i2+1D3 |
InChI Key |
WPNJAUFVNXKLIM-JVXUGDAPSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C(C(=NC(=N1)C)Cl)NC2=NCCN2 |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.